1-(3-Amino-1-benzofuran-2-yl)ethanone
Overview
Description
1-(3-Amino-1-benzofuran-2-yl)ethanone is a chemical compound with the CAS Number: 49615-96-5. Its molecular weight is 175.19 and its molecular formula is C10H9NO2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to an ethanone group at the 1-position and an amino group at the 3-position . The InChI code for this compound is 1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3 .Physical and Chemical Properties Analysis
The melting point of this compound is reported to be 149°C .Scientific Research Applications
Natural Source and Bioactivity
Benzofuran derivatives are ubiquitously found in nature and exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds are drawing significant attention for their potential in pharmaceutical applications. For instance, novel macrocyclic benzofuran compounds showing anti-hepatitis C virus activity are considered promising therapeutic drug candidates for hepatitis C disease. Recent developments in synthesizing complex benzofuran derivatives include unique methods like free radical cyclization cascade, showcasing the versatility of benzofuran compounds in drug development (Miao et al., 2019).
Antimicrobial and Antitumor Applications
Benzofuran and its derivatives have been identified as fundamental units in numerous bioactive heterocycles with a broad spectrum of biological activities. They hold significant potential in pharmaceuticals, agriculture, and polymers due to their pronounced antimicrobial, anti-inflammatory, antitumor, antidiabetic, and anti-Alzheimer properties. The presence of functional groups such as -OH, -OMe, sulfonamide, or halogen greatly enhances their therapeutic activities. Ongoing research focuses on understanding the structure-activity relationship (SAR) of benzofuran compounds to develop potent drugs for various diseases (Dawood, 2019).
Synthesis and Chemical Transformations
The synthesis and chemical transformations of benzofuran derivatives are key to developing new pharmacologically active molecules. Innovative synthesis methods, including those that lead to the construction of benzofuran rings with high yield and fewer side reactions, are crucial for creating complex benzofuran systems. These advancements not only contribute to the field of medicinal chemistry but also enable the exploration of new drug candidates with enhanced biological activities (Yoda, 2020).
Environmental and Toxicological Considerations
Understanding the environmental presence and toxicological impact of benzofuran derivatives, such as benzophenone-3 found in sunscreen products, is essential for assessing their ecological risks. Despite their beneficial uses, the persistence and bioaccumulation potential of some benzofuran derivatives necessitate further research to ensure they do not pose significant hazards to aquatic ecosystems or human health (Kim & Choi, 2014).
Safety and Hazards
Future Directions
While specific future directions for 1-(3-Amino-1-benzofuran-2-yl)ethanone are not available, benzofuran derivatives are a subject of significant research, particularly in the realm of anti-cancer activity . Therefore, it’s likely that future research will continue to explore the potential applications of these compounds in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with receptor tyrosine kinases (tks), which play a crucial role in cell signaling pathways .
Mode of Action
It’s plausible that it may interact with its targets, such as tks, leading to changes in cell signaling pathways .
Biochemical Pathways
Compounds that target tks can influence various cellular processes, including cell growth, differentiation, and metabolism .
Result of Action
Similar compounds have shown cytotoxic activity in various cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that similar benzofuran derivatives can interact with various biomolecules, leading to changes in biochemical reactions .
Cellular Effects
Similar compounds have been shown to induce pro-oxidative effects, increasing reactive oxygen species in cancer cells. This interaction leads to an increase in reactive oxygen species, especially at 12 hours of incubation.
Properties
IUPAC Name |
1-(3-amino-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBNOWMBVHDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349582 | |
Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49615-96-5 | |
Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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